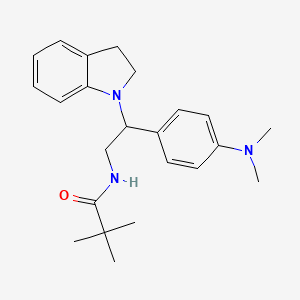
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with a dimethylamino group and an indolinyl group, both connected to an ethyl chain that is further linked to a pivalamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the core phenyl and indolinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and other industrial products.
作用機序
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
N-(2-(4-(dimethylamino)phenyl)ethyl)pivalamide: Lacks the indolinyl group.
N-(2-(indolin-1-yl)ethyl)pivalamide: Lacks the phenyl group with the dimethylamino substitution.
Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is unique due to the combination of the dimethylamino group and the indolinyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylamino group : Enhances lipophilicity and potential CNS activity.
- Indolin moiety : Associated with various biological activities, including anticancer properties.
- Pivalamide group : May contribute to the compound's stability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation, similar to other compounds in its class. For instance, compounds with similar structures have shown inhibition against Polo-like kinase 1 (Plk1), which is crucial for mitosis and cell proliferation .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through mechanisms involving mitochondrial pathways, leading to increased oxidative stress and disruption of cellular homeostasis .
- Cell Cycle Arrest : By targeting key regulatory proteins in the cell cycle, the compound may cause arrest at specific phases, thus preventing tumor growth and proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.6 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 4.3 | Induction of apoptosis |
| MCF7 (Breast) | 6.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Lung Cancer Cells : A study investigating the effects of the compound on A549 cells revealed significant cytotoxicity, with mechanisms involving disruption of microtubule dynamics leading to apoptosis .
- Cervical Cancer Research : In HeLa cells, the compound was found to induce apoptosis through mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates favorable absorption characteristics due to the dimethylamino group, enhancing its ability to cross biological membranes. However, detailed toxicological studies are necessary to assess potential side effects, especially concerning neurotoxicity due to its structural similarity to other CNS-active compounds .
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-23(2,3)22(27)24-16-21(18-10-12-19(13-11-18)25(4)5)26-15-14-17-8-6-7-9-20(17)26/h6-13,21H,14-16H2,1-5H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCTAUVTNBZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














